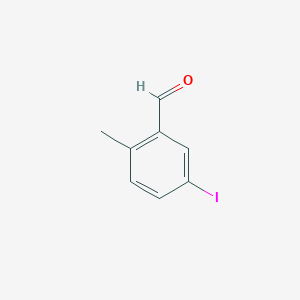

5-Iodo-2-methylbenzaldehyde

Description

The exact mass of the compound this compound is 245.95416 g/mol and the complexity rating of the compound is 124. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO/c1-6-2-3-8(9)4-7(6)5-10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSUBBGMCCOXKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)I)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80727142 | |

| Record name | 5-Iodo-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80727142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65874-26-2 | |

| Record name | 5-Iodo-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80727142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Iodo-2-methylbenzaldehyde

Abstract: This technical guide provides a comprehensive overview of synthetic strategies for obtaining 5-Iodo-2-methylbenzaldehyde (CAS No: 65874-26-2), a valuable substituted benzaldehyde intermediate in the fields of pharmaceutical development and materials science.[1] Its unique substitution pattern makes it a crucial building block for complex molecular architectures. This document details two primary synthetic routes: a direct electrophilic iodination and a more robust, multi-step approach via the Sandmeyer reaction. The guide is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles and field-proven insights to ensure successful synthesis, purification, and characterization.

Introduction and Strategic Overview

This compound is an aromatic aldehyde featuring an iodine substituent para to the methyl group and meta to the formyl group. This arrangement of a halogen, an activating group (-CH₃), and a deactivating/directing group (-CHO) provides multiple reactive sites for further functionalization, making it a desirable synthon.

Two logical synthetic pathways present themselves for the preparation of this molecule:

-

Route A: Direct Electrophilic Iodination. This approach is the most atom-economical, involving the direct introduction of iodine onto the 2-methylbenzaldehyde backbone. However, it faces challenges in regioselectivity and potential oxidation of the sensitive aldehyde group.

-

Route B: Multi-Step Synthesis via Sandmeyer Reaction. This classic and highly reliable pathway begins with 2-methylbenzaldehyde and proceeds through nitration, reduction, and a final diazotization-iodination sequence. While longer, this route offers superior control over regiochemistry and generally results in higher purity of the final product.

This guide will detail the theoretical and practical aspects of both routes, providing researchers with the necessary information to select the most appropriate method for their specific application and scale.

Route A: Direct Electrophilic Iodination of 2-Methylbenzaldehyde (Theoretical Protocol)

2.1. Principle and Rationale

Direct iodination of an aromatic ring requires an electrophilic iodine source ("I⁺"). This is typically generated in situ from molecular iodine (I₂) in the presence of an oxidizing agent. The primary challenge in the synthesis of this compound via this route is controlling the position of iodination.

The 2-methylbenzaldehyde starting material (also known as o-tolualdehyde) has two directing groups:

-

The methyl group (-CH₃) is an activating, ortho-, para- director.

-

The aldehyde group (-CHO) is a deactivating, meta- director.

Both groups direct incoming electrophiles to position 5 (para to the methyl group and meta to the aldehyde group). This confluence of directing effects strongly favors the formation of the desired 5-iodo isomer. However, the aldehyde group is susceptible to oxidation under the reaction conditions required for iodination. Therefore, the choice of a mild and selective iodinating system is critical. A system of molecular iodine and a persulfate salt in an acidic medium is a plausible choice, analogous to methods used for the iodination of similar activated aromatic systems.

Disclaimer: The following protocol is an adapted procedure based on established methods for electrophilic halogenation of substituted aromatics. It should be considered a starting point for experimental optimization.

2.2. Experimental Protocol (Adapted)

Step 1: Reaction Setup

-

To a 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add 2-methylbenzaldehyde (1.0 eq).

-

Add glacial acetic acid (10 volumes) and stir until the aldehyde is fully dissolved.

-

Add molecular iodine (I₂) (1.1 eq) and potassium persulfate (K₂S₂O₈) (1.2 eq) to the mixture.

Step 2: Reaction Execution

-

Slowly add concentrated sulfuric acid (0.5 eq) dropwise to the stirred mixture. An exotherm may be observed.

-

Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) mobile phase.

Step 3: Work-up and Purification

-

Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing 200 mL of ice-cold water.

-

Quench the excess iodine by adding a saturated solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the brown color disappears.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

2.3. Quantitative Data Summary

| Reagent | Molar Eq. | Mol. Wt. ( g/mol ) | Comments |

| 2-Methylbenzaldehyde | 1.0 | 120.15[2] | Starting material |

| Iodine (I₂) | 1.1 | 253.81 | Iodinating agent |

| Potassium Persulfate | 1.2 | 270.32 | Oxidizing agent |

| Sulfuric Acid (98%) | 0.5 | 98.08 | Catalyst |

| Glacial Acetic Acid | Solvent | 60.05 | Reaction solvent |

2.4. Mechanistic Diagram

The underlying mechanism is a classic electrophilic aromatic substitution.

Caption: Workflow for Direct Electrophilic Iodination.

Route B: Multi-Step Synthesis via Sandmeyer Reaction

This route is a more controlled and validated approach, proceeding in three distinct stages from 2-methylbenzaldehyde.

3.1. Overall Workflow Diagram

References

An In-depth Technical Guide to 5-Iodo-2-methylbenzaldehyde: Structure, Properties, and Synthetic Utility

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on 5-Iodo-2-methylbenzaldehyde. It moves beyond a simple cataloging of properties to provide an in-depth analysis of its chemical structure, reactivity, and strategic applications in modern organic synthesis. The narrative is grounded in the principles of synthetic chemistry, offering insights into why this molecule is a valuable building block and how its features can be exploited to construct complex molecular architectures.

Introduction: A Versatile Halogenated Aromatic Aldehyde

This compound is a disubstituted aromatic aldehyde, a class of compounds that forms the backbone of countless synthetic endeavors. Its utility stems not from a single feature, but from the strategic interplay of its three key components: the aromatic scaffold, the reactive aldehyde function, and the versatile carbon-iodine bond. The aldehyde group serves as a gateway for a multitude of classical transformations, including reductive aminations, Wittig reactions, and condensations. Simultaneously, the iodo-substituent, positioned para to the methyl group, provides a crucial handle for modern transition-metal-catalyzed cross-coupling reactions. This dual reactivity makes this compound a highly sought-after intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3]

Molecular Structure and Physicochemical Properties

The structural arrangement of the functional groups in this compound dictates its chemical behavior. The electron-donating methyl group and the electron-withdrawing, yet highly polarizable, iodine atom create a unique electronic environment on the benzene ring that influences the reactivity of the aldehyde group and the C-I bond.

Chemical Structure

The molecule consists of a benzene ring substituted with a methyl group at position 2, an iodine atom at position 5, and an aldehyde (formyl) group at position 1.

Caption: 2D Structure of this compound.

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound. These values are essential for planning reactions, purification procedures, and safety protocols.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇IO | [4][5] |

| Molecular Weight | 246.05 g/mol | [5][6] |

| CAS Number | 65874-26-2 | [5][7] |

| Appearance | Solid | Varies by supplier |

| Melting Point | 76-80 °C | Varies by supplier |

| Boiling Point | Not available (decomposes) | |

| Solubility | Soluble in organic solvents like ethanol, ether, chloroform; sparingly soluble in water. | [2][8] |

| Monoisotopic Mass | 245.95416 Da | [4][6] |

| XLogP (predicted) | 2.4 | [4][6] |

Spectroscopic Profile for Structural Elucidation

Structural verification of this compound relies on standard spectroscopic techniques. The predicted spectral data provide a unique fingerprint for this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is highly diagnostic.

-

Aldehyde Proton (-CHO): A singlet is expected far downfield, typically in the range of δ 9.8-10.2 ppm, due to the strong deshielding effect of the carbonyl group.[9][10]

-

Aromatic Protons: Three protons on the aromatic ring will appear in the δ 7.0-8.0 ppm region. Their splitting patterns will be complex due to their coupling with each other, but will generally show a doublet, a doublet of doublets, and a singlet-like signal.

-

Methyl Protons (-CH₃): A sharp singlet corresponding to three protons will be observed upfield, around δ 2.4-2.6 ppm. The proximity to the aromatic ring causes a downfield shift compared to a typical aliphatic methyl group.[9]

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance):

-

Carbonyl Carbon (-CHO): The aldehyde carbon is the most deshielded, appearing around δ 190-195 ppm.[11]

-

Aromatic Carbons: Six distinct signals are expected in the δ 120-150 ppm range. The carbon atom bonded to the iodine (C-I) will be shifted significantly upfield due to the "heavy atom effect."

-

Methyl Carbon (-CH₃): A single peak around δ 18-22 ppm is characteristic of the methyl group.[11]

-

-

IR (Infrared) Spectroscopy:

-

A strong, sharp absorption band around 1700-1715 cm⁻¹ is characteristic of the C=O stretch of the aromatic aldehyde.[9]

-

Two distinct bands may be visible in the 2700-2900 cm⁻¹ region, corresponding to the C-H stretch of the aldehyde proton (Fermi doublet), which is a classic indicator of an aldehyde.[9]

-

Aromatic C-H stretching vibrations appear above 3000 cm⁻¹ .

-

The C-I stretch appears in the far-infrared region, typically below 600 cm⁻¹, and is often difficult to observe on standard instruments.

-

Synthesis and Chemical Reactivity

General Synthesis Pathway

This compound is typically synthesized via electrophilic aromatic substitution, specifically the iodination of 2-methylbenzaldehyde (o-tolualdehyde). The challenge in this synthesis is to control the regioselectivity of the iodination. The methyl group is an ortho-, para-director. Since the ortho- position is sterically hindered by the adjacent aldehyde group, iodination preferentially occurs at the para- position (position 5).

Experimental Rationale: Direct iodination with molecular iodine (I₂) is slow and reversible. The reaction requires an oxidizing agent, such as nitric acid, periodic acid (HIO₄), or hydrogen peroxide (H₂O₂), to convert I₂ into a more potent electrophilic iodine species (e.g., I⁺). The oxidizing agent also consumes the iodide byproduct (I⁻), driving the equilibrium towards the product.

Caption: General workflow for the synthesis of this compound.

Core Reactivity

The synthetic power of this molecule lies in its two distinct reactive sites:

-

The Aldehyde Group: This group is a classic electrophilic center. It readily undergoes nucleophilic addition reactions, leading to alcohols (via reduction with NaBH₄), imines (via condensation with primary amines), and new C-C bonds (via Grignard, Wittig, or aldol reactions). It can also be oxidized to the corresponding carboxylic acid (5-iodo-2-methylbenzoic acid) using agents like potassium permanganate or Jones reagent.[2][12]

-

The Carbon-Iodine Bond: This is the molecule's gateway to modern synthetic chemistry. The C-I bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. This enables the facile construction of new carbon-carbon and carbon-heteroatom bonds, which is fundamental to drug discovery.[13] Key transformations include:

-

Suzuki Coupling: Reaction with boronic acids to form biaryl structures.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Applications in Research and Drug Development

The dual functionality of this compound makes it an exceptionally valuable building block for synthesizing complex target molecules.[1] Researchers can first use the aldehyde for chain extension or to build a heterocyclic core, and then use the iodo-substituent as a late-stage functionalization handle to introduce diversity via cross-coupling. This strategy is highly efficient in creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery.

While specific drugs derived directly from this starting material are proprietary, the core scaffold is prevalent in medicinal chemistry. For instance, substituted benzaldehydes are precursors to quinolines, Schiff bases, and other heterocyclic systems that exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][14][15] The ability to use this molecule to rapidly assemble complex, functionalized aromatic systems is its primary contribution to the field.

Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate care.

-

Hazards: It is considered harmful if swallowed, in contact with skin, or if inhaled.[7] It can cause skin, eye, and respiratory irritation.[16][17]

-

Precautionary Measures:

-

Always handle in a well-ventilated area or a chemical fume hood.[16]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7][18]

-

Avoid breathing dust or vapors.[7]

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[16][18][19]

-

References

- 1. Buy 2-Hydroxy-3-iodo-5-methylbenzaldehyde [smolecule.com]

- 2. CAS 529-20-4: 2-Methylbenzaldehyde | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. PubChemLite - this compound (C8H7IO) [pubchemlite.lcsb.uni.lu]

- 5. This compound | 65874-26-2 | QCA87426 [biosynth.com]

- 6. 4-Iodo-2-methylbenzaldehyde | C8H7IO | CID 20147975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 65874-26-2 [amp.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. rsc.org [rsc.org]

- 12. Process For Producing 5 Iodo 2 Methylbenzoic Acid [quickcompany.in]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. ojs.wiserpub.com [ojs.wiserpub.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. echemi.com [echemi.com]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Characterization of 5-Iodo-2-methylbenzaldehyde (CAS No. 65874-26-2): A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the characterization of 5-iodo-2-methylbenzaldehyde (CAS No. 65874-26-2), a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and field-proven insights into its analytical characterization. While specific experimental data for this compound is not widely available in public literature, this guide will leverage predictive models and analogous compound data to provide a robust framework for its identification and quality control.

Introduction and Physicochemical Properties

This compound is an aromatic aldehyde containing both an iodine and a methyl substituent on the benzene ring. These functional groups provide multiple reaction sites for further chemical modifications, making it a versatile building block in organic synthesis. A thorough characterization is crucial to ensure the identity, purity, and consistency of the material used in subsequent research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 65874-26-2 | ChemicalBook[1] |

| Molecular Formula | C₈H₇IO | PubChem[1] |

| Molecular Weight | 246.05 g/mol | Biosynth[2] |

| Monoisotopic Mass | 245.95416 Da | PubChem[1] |

| Predicted XlogP | 2.4 | PubChem[1] |

| Appearance | Not available (likely a solid) | - |

| Melting Point | No data available | Angene Chemical[3] |

| Boiling Point | No data available | Angene Chemical[3] |

| Solubility | No data available | - |

Structural Elucidation via Spectroscopic Methods

The definitive identification of this compound relies on a combination of spectroscopic techniques. The following sections detail the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide unambiguous evidence of its structure.

Predicted ¹H NMR Spectrum:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the methyl protons.

-

Aldehyde Proton (-CHO): A singlet peak is anticipated in the downfield region, typically between δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group.

-

Aromatic Protons (Ar-H): Three protons are present on the aromatic ring. Their chemical shifts and coupling patterns will be influenced by the positions of the iodo, methyl, and aldehyde groups. We would expect to see a singlet or a narrow doublet for the proton between the iodo and aldehyde groups, and two doublets for the other two protons, likely in the range of δ 7.0-8.0 ppm.

-

Methyl Protons (-CH₃): A singlet with an integration of 3H is expected in the upfield region, typically around δ 2.5 ppm.

Predicted ¹³C NMR Spectrum:

The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

-

Carbonyl Carbon (-CHO): A signal in the highly deshielded region, around δ 190-200 ppm.

-

Aromatic Carbons (Ar-C): Six signals are expected in the aromatic region (δ 120-150 ppm). The carbon bearing the iodine atom will be significantly shifted due to the heavy atom effect.

-

Methyl Carbon (-CH₃): An upfield signal around δ 15-25 ppm.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Expected IR Absorption Bands:

-

C=O Stretch (Aldehyde): A strong, sharp peak around 1700-1720 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹.

-

C-H Stretch (Aromatic and Alkyl): Bands in the region of 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (alkyl).

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-I Stretch: A weak band in the far-infrared region, typically around 500-600 cm⁻¹.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet. For ATR, place a small amount of the sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z 246, corresponding to the molecular weight of the compound. The isotopic pattern of this peak will show the presence of one iodine atom.

-

Fragment Ions: Fragmentation of the molecular ion is expected to produce characteristic fragment ions. Common fragmentation pathways for benzaldehydes include the loss of the aldehyde proton (M-1) and the loss of the carbonyl group (M-29).

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common method for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Analytical Workflow and Data Integration

A logical workflow is essential for the comprehensive characterization of this compound. The integration of data from multiple analytical techniques provides a higher level of confidence in the structural assignment and purity assessment.

References

Spectroscopic Blueprint: An In-depth Technical Guide to the NMR Analysis of 5-Iodo-2-methylbenzaldehyde

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic signature of 5-Iodo-2-methylbenzaldehyde, a key aromatic aldehyde intermediate in synthetic chemistry. This document is structured to offer not just raw data, but a foundational understanding of the underlying principles governing the spectral features of this molecule. We will delve into a detailed interpretation of both ¹H and ¹³C NMR spectra, elucidating the influence of the iodo, methyl, and aldehyde functionalities on the chemical environment of the benzene ring. This guide is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science, providing the necessary tools for unambiguous structural verification and quality control.

Introduction: The Structural Significance of this compound

This compound (C₈H₇IO) is a disubstituted aromatic aldehyde of significant interest in the synthesis of complex organic molecules.[1] Its structure, featuring an electron-donating methyl group and an electron-withdrawing iodo group in a 1,4-relationship relative to each other, and ortho and meta to the aldehyde, respectively, creates a unique electronic environment within the benzene ring. This electronic asymmetry is directly reflected in its NMR spectrum, providing a rich source of structural information. Accurate interpretation of this spectroscopic data is paramount for confirming the identity and purity of the compound, which is often a critical starting material or intermediate in multi-step synthetic pathways.

Predicted ¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons, and the methyl protons. The chemical shifts are influenced by the electronic effects of the substituents. The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group. The aromatic protons will appear as a complex pattern of splitting, dictated by their coupling with neighboring protons. The methyl protons, being attached to the aromatic ring, will appear as a singlet in the upfield region.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CHO | 9.9 - 10.3 | s | - |

| H-6 | 7.8 - 8.0 | d | ~8.0 |

| H-4 | 7.6 - 7.8 | dd | ~8.0, ~2.0 |

| H-3 | 7.1 - 7.3 | d | ~2.0 |

| -CH₃ | 2.4 - 2.6 | s | - |

Note: These are predicted values. Actual experimental values may vary slightly depending on the solvent and spectrometer frequency.

Rationale for Predicted Chemical Shifts and Multiplicities

-

Aldehydic Proton (-CHO): The aldehyde proton is directly attached to the electron-withdrawing carbonyl group, resulting in significant deshielding and a chemical shift in the range of 9.9-10.3 ppm.[2] It is expected to be a singlet as it has no adjacent protons to couple with.

-

Aromatic Protons (H-3, H-4, H-6):

-

H-6: This proton is ortho to the electron-withdrawing aldehyde group, leading to a downfield shift. It is expected to appear as a doublet due to coupling with H-4.

-

H-4: This proton is ortho to the iodine atom and meta to the aldehyde and methyl groups. It will be deshielded by the iodine and the aldehyde group. It is predicted to be a doublet of doublets due to coupling with both H-3 and H-6.

-

H-3: This proton is ortho to the electron-donating methyl group, which would typically cause an upfield shift. However, it is also meta to the aldehyde and para to the iodine. The net effect will place it at the most upfield position in the aromatic region. It is expected to be a doublet due to coupling with H-4.

-

-

Methyl Protons (-CH₃): The protons of the methyl group are attached to the aromatic ring and are expected to appear as a singlet in the upfield region, typically around 2.4-2.6 ppm.[3]

Predicted ¹³C NMR Spectroscopic Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts of the carbon atoms are also influenced by the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 190 - 195 |

| C-2 | 140 - 145 |

| C-1 | 135 - 140 |

| C-4 | 138 - 142 |

| C-6 | 130 - 135 |

| C-3 | 125 - 130 |

| C-5 | 90 - 95 |

| -CH₃ | 20 - 25 |

Note: These are predicted values. Actual experimental values may vary slightly depending on the solvent and spectrometer frequency.

Rationale for Predicted Chemical Shifts

-

Carbonyl Carbon (C=O): The carbonyl carbon is the most deshielded carbon in the molecule due to the double bond to the highly electronegative oxygen atom, resulting in a chemical shift in the range of 190-195 ppm.[4]

-

Aromatic Carbons:

-

C-1, C-2, C-4, C-5: These are the quaternary carbons attached to the substituents. C-5, being directly bonded to the heavy iodine atom, is expected to have a significantly upfield chemical shift due to the heavy atom effect. C-2, attached to the methyl group, and C-1, attached to the aldehyde group, will have their chemical shifts influenced by these groups. C-4 will also be influenced by the adjacent iodine and the overall electronic environment.

-

C-3, C-6: These are the protonated aromatic carbons. Their chemical shifts will be influenced by the neighboring substituents.

-

-

Methyl Carbon (-CH₃): The methyl carbon will appear at the most upfield region of the spectrum, typically between 20 and 25 ppm.[3]

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality and reproducible NMR data.

Sample Preparation

-

Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR analysis (or 50-100 mg for ¹³C NMR).

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. For compounds with limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.

-

Homogenization: Gently vortex or sonicate the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher for optimal signal dispersion.

-

Locking and Shimming: Insert the NMR tube into the spectrometer and lock onto the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition Parameters:

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Pulse Angle: 30-45°

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing and Baseline Correction: Phase the spectrum to obtain pure absorption lineshapes and perform baseline correction to ensure accurate integration.

-

Referencing: Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Visualizing the Analysis Workflow

The following diagrams illustrate the molecular structure of this compound and the logical workflow for its NMR analysis.

Caption: Molecular structure of this compound.

References

- 1. PubChemLite - this compound (C8H7IO) [pubchemlite.lcsb.uni.lu]

- 2. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. rsc.org [rsc.org]

- 4. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Physical Properties of 5-Iodo-2-methylbenzaldehyde and Its Isomers

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Physical Properties in Chemical and Pharmaceutical Development

In the landscape of modern drug discovery and fine chemical synthesis, a comprehensive understanding of a molecule's physical properties is not merely academic; it is a cornerstone of rational design, process optimization, and successful formulation. For substituted benzaldehydes, such as 5-Iodo-2-methylbenzaldehyde and its isomers, these properties govern their behavior in various chemical and biological systems. Parameters like melting point, boiling point, and solubility are critical determinants of reaction kinetics, purification strategies (e.g., crystallization and distillation), and ultimately, the bioavailability of a potential drug candidate.

This technical guide provides a detailed exploration of the physical properties of this compound and its related isomers. Recognizing the frequent scarcity of experimentally-derived data for novel or specialized compounds, this document synthesizes available predicted data with established, rigorous methodologies for their experimental determination. By explaining the causality behind these experimental choices, this guide aims to equip researchers with the knowledge to not only understand the reported properties of these compounds but also to confidently characterize new, related molecules in their own laboratories.

Comparative Analysis of Iodo-2-methylbenzaldehyde Isomers

The seemingly subtle shift of a substituent on an aromatic ring can induce significant changes in the physical properties of a molecule. These differences arise from alterations in intermolecular forces, molecular symmetry, and crystal packing efficiency. Below is a comparative summary of the known and predicted physical properties of this compound and its positional isomers. It is crucial to note that much of the publicly available data for these specific isomers are computationally predicted, a common scenario for non-commodity chemicals.

| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Predicted Density (g/cm³) | Predicted Flash Point (°C) |

| This compound |  | 65874-26-2[1] | C₈H₇IO[2] | 246.05[1] | 282.4±28.0 at 760 mmHg | 1.8±0.1 | 124.6±24.0 |

| 2-Iodo-5-methylbenzaldehyde |  | 1106813-84-6 | C₈H₇IO[3] | 246.05[3] | 276.1±28.0 at 760 mmHg | 1.764±0.06 | - |

| 3-Iodo-2-methylbenzaldehyde |  | 848444-83-7 | C₈H₇IO | 246.05 | 282.4±28.0 at 760 mmHg | 1.8±0.1 | 124.6±24.0 |

| 4-Iodo-2-methylbenzaldehyde |  | 100304-96-9 | C₈H₇IO | 246.04 | - | - | - |

| 2-Iodo-6-methylbenzaldehyde |  | 1261826-51-0 | C₈H₇IO | 246.05 | - | - | - |

Note: The boiling point, density, and flash point data presented are predominantly predicted values from computational models and should be used as estimates pending experimental verification.

Methodologies for Experimental Determination of Physical Properties

To ensure scientific rigor, the following sections detail standard, validated protocols for determining the key physical properties of solid and liquid organic compounds.

Melting Point Determination

The melting point is a fundamental property of a solid crystalline compound, providing a sharp indication of its purity. Pure compounds typically melt over a narrow range (0.5-1.0°C). Impurities depress and broaden the melting range.

Experimental Protocol: Capillary Method

This is the most common and reliable method for determining the melting point of a powdered solid.[4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Capillary Tube Packing: Invert a capillary tube and press the open end into the powdered sample. A small amount of sample will be forced into the tube. Tap the sealed bottom of the tube on a hard surface to compact the sample into a column of 2-3 mm in height.

-

Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.

-

Accurate Determination: For a precise measurement, begin heating at a rate of 1-2°C per minute when the temperature is about 15-20°C below the expected melting point.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

Causality: The slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, thus providing an accurate reading.

References

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 5-Iodo-2-methylbenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the aldehyde functional group in 5-Iodo-2-methylbenzaldehyde, a versatile bifunctional building block in modern organic synthesis. The interplay of electronic and steric effects, conferred by the iodo and ortho-methyl substituents respectively, modulates the electrophilicity and accessibility of the carbonyl carbon. This document explores the nuanced reactivity of this aldehyde in a range of pivotal transformations including nucleophilic additions, oxidations, reductions, and olefination reactions. Furthermore, the synthetic utility of the C-I bond in transition-metal-catalyzed cross-coupling reactions is discussed, highlighting the molecule's role as a linchpin in the construction of complex molecular architectures. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to harness the full synthetic potential of this compound.

Introduction: A Molecule of Dichotomous Reactivity

This compound (CAS No. 65874-26-2) is an aromatic aldehyde that has garnered significant interest in synthetic chemistry due to its dual reactive sites: a moderately reactive aldehyde group and a highly versatile carbon-iodine bond. The strategic placement of the methyl group at the ortho position and the iodine atom at the meta position relative to the formyl group creates a unique chemical environment that dictates its reactivity profile. Understanding the delicate balance of these electronic and steric influences is paramount for its effective utilization in multi-step syntheses.

The aldehyde functionality serves as a cornerstone for forming new carbon-carbon and carbon-heteroatom bonds through a variety of classical organic reactions. Concurrently, the iodo substituent acts as a powerful handle for modern cross-coupling methodologies, enabling the facile introduction of diverse functionalities. This guide will dissect the factors governing the reactivity of the aldehyde group and provide practical, validated protocols for its transformation.

Core Principles: Unraveling the Factors Governing Aldehyde Reactivity

The reactivity of the aldehyde group in this compound is primarily governed by a confluence of steric and electronic effects.

2.1. Electronic Effects: A Tale of Induction and Resonance

The electrophilicity of the carbonyl carbon is the principal determinant of its reactivity towards nucleophiles. The substituents on the aromatic ring play a crucial role in modulating this electrophilicity.

-

The Methyl Group: As an electron-donating group (EDG), the ortho-methyl substituent slightly deactivates the aldehyde group towards nucleophilic attack through a positive inductive effect (+I). This effect increases the electron density on the carbonyl carbon, making it a less potent electrophile compared to unsubstituted benzaldehyde.

-

The Iodo Group: The iodine atom exhibits a dual electronic nature. It is an electron-withdrawing group (EWG) through its negative inductive effect (-I) due to its electronegativity. However, it can also act as a weak electron-donating group through resonance (+R) by donating its lone pair electrons to the aromatic system. For halogens, the inductive effect generally outweighs the resonance effect, leading to a net electron-withdrawing character. This withdrawal of electron density from the ring partially counteracts the donating effect of the methyl group, thereby enhancing the electrophilicity of the carbonyl carbon to some extent.

2.2. Steric Hindrance: The Ortho Effect

The ortho-methyl group imposes significant steric hindrance around the formyl group. This spatial congestion can impede the approach of bulky nucleophiles, thereby reducing the rate of reaction. This "ortho effect" is a critical consideration when selecting reagents and reaction conditions. For instance, reactions with sterically demanding Grignard reagents or Wittig ylides may proceed slower or require more forcing conditions compared to reactions with less hindered aldehydes.

Key Transformations of the Aldehyde Group

This section details common and synthetically useful reactions of the aldehyde group in this compound, providing both mechanistic insights and detailed experimental protocols.

3.1. Nucleophilic Addition Reactions

Nucleophilic addition is the most fundamental reaction of aldehydes. The partially positive carbonyl carbon is susceptible to attack by a wide range of nucleophiles.

Grignard Reactions: Formation of Secondary Alcohols

Grignard reagents (RMgX) are potent nucleophiles that readily add to aldehydes to form secondary alcohols.[1] Given the steric hindrance from the ortho-methyl group in this compound, careful selection of the Grignard reagent and reaction conditions is advisable to ensure good yields.

Experimental Protocol: Synthesis of (5-iodo-2-methylphenyl)(phenyl)methanol

-

Materials:

-

This compound (1.0 equiv.)

-

Phenylmagnesium bromide (1.2 equiv., 3.0 M in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of this compound in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the phenylmagnesium bromide solution dropwise via a syringe, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

3.2. Reduction to Primary Alcohols

The aldehyde group can be readily reduced to a primary alcohol using a variety of reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent for this transformation, well-tolerated by the iodo substituent. The resulting (5-iodo-2-methylphenyl)methanol is a useful intermediate in further synthetic elaborations.[2][3]

Experimental Protocol: Synthesis of (5-iodo-2-methylphenyl)methanol

-

Materials:

-

This compound (1.0 equiv.)

-

Sodium borohydride (1.5 equiv.)

-

Methanol

-

Deionized water

-

1 M Hydrochloric acid

-

Ethyl acetate

-

-

Procedure:

-

Dissolve this compound in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of deionized water at 0 °C.

-

Acidify the mixture to pH ~5-6 with 1 M hydrochloric acid.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or flash column chromatography if necessary.

-

3.3. Oxidation to Carboxylic Acids

The aldehyde can be oxidized to the corresponding carboxylic acid, 5-iodo-2-methylbenzoic acid, a valuable building block in medicinal chemistry.[4] Various oxidizing agents can be employed, with potassium permanganate (KMnO₄) under basic conditions being a robust and effective choice.

Experimental Protocol: Synthesis of 5-Iodo-2-methylbenzoic Acid

-

Materials:

-

This compound (1.0 equiv.)

-

Potassium permanganate (2.0 equiv.)

-

Acetone and Water (1:1 mixture)

-

Sodium bisulfite

-

Concentrated hydrochloric acid

-

-

Procedure:

-

Dissolve this compound in a 1:1 mixture of acetone and water.

-

Add a solution of potassium permanganate in water dropwise to the aldehyde solution at room temperature with vigorous stirring. An exothermic reaction may be observed.

-

After the addition, stir the mixture at room temperature for 4-6 hours. The purple color of the permanganate should disappear, and a brown precipitate of manganese dioxide will form.

-

Filter the reaction mixture to remove the manganese dioxide, washing the solid with a small amount of water.

-

To the filtrate, add sodium bisulfite until the solution becomes colorless to destroy any excess permanganate.

-

Acidify the solution with concentrated hydrochloric acid until no more precipitate forms.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

The crude 5-iodo-2-methylbenzoic acid can be purified by recrystallization from ethanol/water.[5][6]

-

3.4. Wittig Reaction: Alkene Synthesis

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and phosphorus ylides.[7] The steric hindrance of the ortho-methyl group in this compound can influence the stereochemical outcome and reaction rate. Non-stabilized ylides are expected to favor the formation of the (Z)-alkene.

Experimental Protocol: Synthesis of 1-Iodo-4-methyl-2-styrylbenzene

-

Materials:

-

Benzyltriphenylphosphonium chloride (1.1 equiv.)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (1.1 equiv., 2.5 M in hexanes)

-

This compound (1.0 equiv.)

-

Saturated aqueous ammonium chloride solution

-

-

Procedure:

-

Ylide Preparation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride and anhydrous THF. Cool the suspension to 0 °C and add n-butyllithium dropwise. Stir the resulting deep red solution at 0 °C for 1 hour.

-

Wittig Reaction: In a separate flask, dissolve this compound in anhydrous THF. Slowly add this solution to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate. After concentrating the solvent, the crude product, containing the desired alkene and triphenylphosphine oxide, can be purified by flash column chromatography.[7]

-

The Iodo Group: A Gateway to Advanced Molecular Architectures

While this guide focuses on the aldehyde group, the synthetic utility of this compound is greatly enhanced by the presence of the iodo substituent. This functionality serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, allowing for the construction of complex biaryl and enyne systems.

4.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound, catalyzed by a palladium complex.[8][9] The iodo group of this compound is highly reactive in this transformation.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

Materials:

-

This compound (1.0 equiv.)

-

Phenylboronic acid (1.2 equiv.)

-

Palladium(II) acetate (0.02 equiv.)

-

Triphenylphosphine (0.08 equiv.)

-

Potassium carbonate (2.0 equiv.)

-

Toluene and Water (4:1 mixture)

-

-

Procedure:

-

To a Schlenk flask, add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed toluene/water solvent mixture.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic extracts.

-

Wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash column chromatography.

-

4.2. Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, co-catalyzed by palladium and copper complexes.[10] This reaction is highly efficient with aryl iodides.

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

-

Materials:

-

This compound (1.0 equiv.)

-

Phenylacetylene (1.2 equiv.)

-

Bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv.)

-

Copper(I) iodide (0.04 equiv.)

-

Triethylamine

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

-

Add anhydrous THF and triethylamine.

-

Add phenylacetylene dropwise.

-

Stir the reaction mixture at room temperature for 6-12 hours.

-

Upon completion, filter the mixture through a pad of celite and concentrate the filtrate.

-

Purify the crude product by flash column chromatography.[11]

-

Data Summary and Visualization

Table 1: Summary of Key Reactions and Typical Conditions

| Reaction Type | Reagents | Product | Key Considerations |

| Grignard Addition | Phenylmagnesium bromide | Secondary Alcohol | Steric hindrance may affect yield. |

| Reduction | Sodium borohydride | Primary Alcohol | Mild and selective reduction. |

| Oxidation | Potassium permanganate | Carboxylic Acid | Robust oxidation to the corresponding acid. |

| Wittig Reaction | Benzyltriphenylphosphonium ylide | Alkene | Steric hindrance can influence stereoselectivity. |

| Suzuki Coupling | Phenylboronic acid, Pd catalyst | Biaryl | Highly efficient C-C bond formation. |

| Sonogashira Coupling | Phenylacetylene, Pd/Cu catalyst | Arylalkyne | Mild conditions for C-C bond formation. |

Diagram 1: Reactivity Map of this compound

Caption: Key transformations of this compound.

Diagram 2: Experimental Workflow for a Typical Cross-Coupling Reaction

Caption: General workflow for Suzuki or Sonogashira coupling.

Conclusion

This compound is a richly functionalized molecule whose aldehyde group exhibits a nuanced reactivity profile governed by the competing electronic and steric influences of its substituents. While the ortho-methyl group presents a degree of steric hindrance, the aldehyde remains amenable to a wide array of synthetically important transformations. The true power of this reagent lies in the synergistic reactivity of the formyl and iodo groups, allowing for a modular and convergent approach to the synthesis of complex organic molecules. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this versatile building block.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. (5-iodo-2-Methylphenyl)Methanol Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. en.odoo.aladdin-e.com [en.odoo.aladdin-e.com]

- 4. 5-Iodo-2-methylbenzoic acid | C8H7IO2 | CID 621745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Process For Producing 5 Iodo 2 Methylbenzoic Acid [quickcompany.in]

- 6. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction | Bentham Science [eurekaselect.com]

- 9. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Derivatives of 5-Iodo-2-methylbenzaldehyde: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive exploration of the synthetic derivatization of 5-iodo-2-methylbenzaldehyde, a versatile building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but a deeper understanding of the underlying chemical principles and strategic considerations in synthesizing novel derivatives. We will delve into key palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, providing both foundational mechanistic insights and practical, field-proven protocols. Furthermore, this guide will cover transformations of the aldehyde functionality, such as Schiff base formation and reduction. Each section is designed to be a self-validating system, grounded in authoritative literature and supplemented with detailed experimental workflows, data presentation in tabular and graphical formats, and characterization guidance. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this compound in their research and development endeavors.

Introduction: The Strategic Importance of this compound

This compound (CAS No: 65874-26-2, Molecular Formula: C₈H₇IO, Molecular Weight: 246.05 g/mol ) is an aromatic aldehyde of significant interest in organic synthesis.[1] Its structure, featuring an electron-withdrawing aldehyde group, a sterically influential methyl group, and a versatile iodine atom, makes it a valuable precursor for a diverse range of complex molecules. The ortho-methyl group can influence the conformation of derivatives and provide a handle for further functionalization. The aldehyde group is a gateway to a vast array of chemical transformations, including imine formation, oxidation, reduction, and olefination. Most importantly, the iodine atom serves as a prime reactive site for palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds.[2] This trifecta of functional groups positions this compound as a key intermediate in the synthesis of novel pharmaceutical agents, agrochemicals, and functional materials.[3] The exploration of its derivatives is a promising avenue for the discovery of new bioactive compounds with potential applications in areas such as oncology and infectious diseases.[4][5][6]

Characterization of the Core Scaffold: this compound

A thorough understanding of the spectral characteristics of the starting material is paramount for the successful identification and characterization of its derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 65874-26-2 |

| Molecular Formula | C₈H₇IO |

| Molecular Weight | 246.05 g/mol |

| Appearance | Off-white to yellow solid |

| SMILES | CC1=C(C=C(C=C1)I)C=O[7] |

| InChI | InChI=1S/C8H7IO/c1-6-2-3-8(9)4-7(6)5-10/h2-5H,1H3[7] |

Spectroscopic Data:

-

¹H NMR: The aldehyde proton is expected to appear as a singlet in the downfield region (δ 9.5-10.5 ppm). The aromatic protons will exhibit complex splitting patterns in the aromatic region (δ 7.0-8.0 ppm). The methyl protons will appear as a singlet in the upfield region (δ 2.0-2.5 ppm).

-

¹³C NMR: The carbonyl carbon of the aldehyde will be observed in the highly deshielded region of the spectrum (δ 190-200 ppm). The aromatic carbons will resonate in the range of δ 120-150 ppm, with the carbon bearing the iodine atom showing a characteristic signal at a higher field due to the heavy atom effect. The methyl carbon will appear in the aliphatic region (δ 15-25 ppm).

Synthetic Transformations: Building a Diverse Derivative Library

The true synthetic utility of this compound lies in its capacity to undergo a variety of chemical transformations. The following sections detail key reactions for its derivatization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of C-C and C-N bonds, and the iodo-substituent of this compound makes it an excellent substrate for these transformations.

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures by coupling an organoboron reagent with an organic halide.[1][9][10] This reaction is widely used in the synthesis of pharmaceuticals and functional materials due to its mild reaction conditions and tolerance of a wide range of functional groups.

Causality Behind Experimental Choices: The choice of a palladium catalyst, ligand, base, and solvent system is crucial for a successful Suzuki-Miyaura coupling. A Pd(0) species, often generated in situ from a Pd(II) precatalyst, is the active catalyst. Electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps. The base is required to activate the boronic acid for transmetalation. A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 5-Phenyl-2-methylbenzaldehyde (Representative)

-

Materials: this compound (1.0 mmol, 1.0 equiv.), Phenylboronic acid (1.2 mmol, 1.2 equiv.), Potassium carbonate (2.0 mmol, 2.0 equiv.), Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), Toluene (5 mL), Water (1 mL).

-

Procedure:

-

To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed toluene and water to the flask.

-

Add the tetrakis(triphenylphosphine)palladium(0) catalyst under a positive pressure of the inert gas.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.

-

Table 2: Representative Data for Suzuki-Miyaura Coupling

| Arylboronic Acid | Product | Typical Yield (%) |

| Phenylboronic acid | 5-Phenyl-2-methylbenzaldehyde | 75-95 |

| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylbenzaldehyde | 70-90 |

| 3-Thiopheneboronic acid | 5-(Thiophen-3-yl)-2-methylbenzaldehyde | 76-99[9] |

The Sonogashira coupling reaction provides a powerful means of forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[10][11] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in many natural products and functional materials.

Causality Behind Experimental Choices: The Sonogashira reaction proceeds through a dual catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper co-catalyst activates the terminal alkyne. An amine base is used to deprotonate the alkyne and to scavenge the hydrogen iodide formed during the reaction. The reaction is typically carried out in an organic solvent under an inert atmosphere to prevent the oxidation of the catalysts.

Caption: Generalized workflow for Sonogashira coupling.

Experimental Protocol: Synthesis of 5-(Phenylethynyl)-2-methylbenzaldehyde (Representative)

-

Materials: this compound (1.0 mmol, 1.0 equiv.), Phenylacetylene (1.2 mmol, 1.2 equiv.), Triethylamine (2.0 mmol, 2.0 equiv.), Bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 2 mol%), Copper(I) iodide (0.04 mmol, 4 mol%), Tetrahydrofuran (THF), anhydrous (5 mL).

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, bis(triphenylphosphine)palladium(II) chloride, and copper(I) iodide.

-

Add anhydrous THF and triethylamine to the flask.

-

Add phenylacetylene dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite and wash with THF.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.[2][3]

-

Table 3: Representative Data for Sonogashira Coupling

| Terminal Alkyne | Product | Typical Yield (%) |

| Phenylacetylene | 5-(Phenylethynyl)-2-methylbenzaldehyde | >90 |

| 1-Hexyne | 5-(Hex-1-yn-1-yl)-2-methylbenzaldehyde | 80-95 |

| Trimethylsilylacetylene | 5-((Trimethylsilyl)ethynyl)-2-methylbenzaldehyde | >90 |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][12][13][14] It is a highly versatile and widely used method for the synthesis of aryl amines, which are prevalent in pharmaceuticals and other bioactive molecules.

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination relies on the careful selection of the palladium catalyst, a bulky electron-rich phosphine ligand, a strong base, and an appropriate solvent. The bulky ligand facilitates the reductive elimination step and prevents catalyst decomposition. A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically required to deprotonate the amine. Anhydrous, non-polar aprotic solvents are generally used to ensure the stability of the catalyst and the base.

Caption: Generalized workflow for Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 5-(Morpholino)-2-methylbenzaldehyde (Representative)

-

Materials: this compound (1.0 mmol, 1.0 equiv.), Morpholine (1.2 mmol, 1.2 equiv.), Sodium tert-butoxide (1.4 mmol, 1.4 equiv.), Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.03 mmol, 3 mol%), Toluene, anhydrous (5 mL).

-

Procedure:

-

In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry Schlenk tube.

-

Add this compound and toluene.

-

Add morpholine to the mixture.

-

Seal the tube and heat the reaction mixture to 100 °C.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.[14][15]

-

Table 4: Representative Data for Buchwald-Hartwig Amination

| Amine | Product | Typical Yield (%) |

| Morpholine | 5-(Morpholino)-2-methylbenzaldehyde | 80-95 |

| Aniline | 5-(Phenylamino)-2-methylbenzaldehyde | 75-90 |

| Benzylamine | 5-(Benzylamino)-2-methylbenzaldehyde | 70-85 |

Transformations of the Aldehyde Group

The aldehyde functionality of this compound and its derivatives is a versatile handle for further synthetic modifications.

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde.[16] These compounds are important intermediates in organic synthesis and have been shown to possess a wide range of biological activities, including antimicrobial and anticancer properties.[4][13][17][18]

Experimental Protocol: Synthesis of a Schiff Base Derivative

-

Materials: this compound (1.0 mmol, 1.0 equiv.), Aniline (1.0 mmol, 1.0 equiv.), Ethanol (5 mL), Glacial acetic acid (catalytic amount).

-

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add aniline to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of solution and can be collected by filtration. If not, the solvent can be removed under reduced pressure, and the product purified by recrystallization or column chromatography.[16][19]

-

The aldehyde group can be readily reduced to a primary alcohol using a variety of reducing agents, with sodium borohydride (NaBH₄) being a common and mild choice.

Experimental Protocol: Synthesis of (5-Iodo-2-methylphenyl)methanol

-

Materials: this compound (1.0 mmol, 1.0 equiv.), Sodium borohydride (1.5 mmol, 1.5 equiv.), Methanol (10 mL).

-

Procedure:

-

Dissolve this compound in methanol in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride to the cooled solution.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the product.

-

Applications in Drug Discovery and Materials Science

Derivatives of this compound are of significant interest due to their potential biological activities and applications in materials science.

-

Anticancer Activity: Benzaldehyde derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[5][6][20][21] The introduction of different aryl, heteroaryl, and amino groups onto the this compound scaffold can lead to the discovery of novel compounds with potent anticancer activity. For instance, iodo-substituted quinazoline derivatives have shown promising results as inhibitors of key cancer-related enzymes.[7]

-

Antimicrobial Activity: Schiff bases derived from substituted benzaldehydes are known to possess antibacterial and antifungal properties.[13][17][18][22] The diverse derivatives that can be synthesized from this compound offer a rich library of compounds for screening against various microbial pathogens.

-

Materials Science: The extended π-systems that can be created through Sonogashira and Suzuki-Miyaura couplings make these derivatives interesting candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of complex organic molecules. This guide has provided a detailed overview of the key synthetic transformations that can be employed to generate a diverse library of its derivatives. The palladium-catalyzed cross-coupling reactions, in particular, offer efficient and modular routes to novel compounds with potential applications in medicinal chemistry and materials science. The provided protocols, grounded in established chemical principles and supported by authoritative references, are intended to serve as a practical resource for researchers and scientists in their synthetic endeavors. The continued exploration of the derivatives of this compound holds significant promise for the discovery of new molecules with valuable biological and material properties.

References

- 1. Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction | Bentham Science [benthamscience.com]

- 2. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]

- 3. researchgate.net [researchgate.net]

- 4. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. medicinacomplementar.com.br [medicinacomplementar.com.br]

- 7. Exploration of cytotoxicity of iodoquinazoline derivatives as inhibitors of both VEGFR-2 and EGFRT790M: Molecular docking, ADMET, design, and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction | Semantic Scholar [semanticscholar.org]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. op.niscpr.res.in [op.niscpr.res.in]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 17. ijmrsti.com [ijmrsti.com]

- 18. ajol.info [ajol.info]

- 19. jetir.org [jetir.org]

- 20. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis, antimicrobial activity and modelling studies of some new metal complexes of Schiff base derived from sulphonamide drug in vitro | European Journal of Chemistry [eurjchem.com]

A Researcher's Guide to Sourcing and Qualifying High-Purity 5-Iodo-2-methylbenzaldehyde for Drug Discovery

For researchers and scientists engaged in the intricate process of drug development, the quality of starting materials is a cornerstone of success. The seemingly minor details of a reagent's purity can have cascading effects on reaction yields, impurity profiles of subsequent intermediates, and ultimately, the viability of an active pharmaceutical ingredient (API). This guide provides an in-depth technical overview of sourcing and qualifying high-purity 5-Iodo-2-methylbenzaldehyde (CAS No. 65874-26-2), a key building block in medicinal chemistry.

With a molecular formula of C₈H₇IO and a molecular weight of 246.05 g/mol , this halogenated aromatic aldehyde serves as a versatile intermediate in the synthesis of complex organic molecules.[1][2] Its utility in introducing a functionalized iodinated toluene scaffold makes it valuable in constructing novel therapeutic agents. However, realizing its full potential is critically dependent on the purity of the commercial supply.

Strategic Supplier Selection: Navigating the Commercial Landscape

Several reputable chemical suppliers offer this compound for research and pharmaceutical applications. Navigating these options requires a discerning approach that looks beyond mere availability and price.

Key Commercial Suppliers:

-

Sigma-Aldrich (Merck): A major global supplier offering this compound, often with stated purity levels.

-

Biosynth: Provides this compound for pharmaceutical testing and as a high-quality reference standard.[1]

-

Manchester Organics: A specialized supplier with a focus on fluorination and complex organic molecules.[3]

-

Matrix Scientific: Offers a range of research chemicals and building blocks, including this compound.[4]

-

AK Scientific: Supplies a variety of chemical reagents for research and development.[5]

When evaluating suppliers, it is imperative to request and scrutinize their product specifications and, most importantly, a batch-specific Certificate of Analysis (CoA).

Deconstructing the Certificate of Analysis: A Gateway to Quality

A Certificate of Analysis is more than a mere formality; it is a critical data package that provides a snapshot of the product's quality. While a CoA for this compound may vary between suppliers, a comprehensive document should include the following:

-